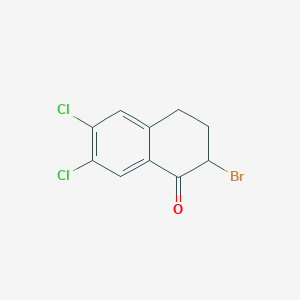

2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 93753-92-5

Cat. No.: VC8010232

Molecular Formula: C10H7BrCl2O

Molecular Weight: 293.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93753-92-5 |

|---|---|

| Molecular Formula | C10H7BrCl2O |

| Molecular Weight | 293.97 g/mol |

| IUPAC Name | 2-bromo-6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H7BrCl2O/c11-7-2-1-5-3-8(12)9(13)4-6(5)10(7)14/h3-4,7H,1-2H2 |

| Standard InChI Key | ZLXBGTKUMDGMEP-UHFFFAOYSA-N |

| SMILES | C1CC2=CC(=C(C=C2C(=O)C1Br)Cl)Cl |

| Canonical SMILES | C1CC2=CC(=C(C=C2C(=O)C1Br)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one consists of a partially hydrogenated naphthalene ring system. The ketone group at position 1 and halogen atoms at positions 2 (bromine), 6, and 7 (chlorine) create a sterically and electronically unique scaffold. The IUPAC name, 2-bromo-6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrCl₂O | |

| Molecular Weight | 293.97 g/mol | |

| CAS Registry Number | 93753-92-5 | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

The absence of reported density and boiling point values in available literature highlights the need for further experimental characterization .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data from synthesis studies confirm the compound’s structure. For instance, ¹H NMR spectra reveal signals corresponding to the methylene groups in the dihydronaphthalene ring (δ 2.83–3.29 ppm) and aromatic protons (δ 7.40–8.12 ppm) . ESI-MS analysis shows a molecular ion peak at m/z 293.01, consistent with the molecular formula .

Synthesis and Preparation

Table 2: Synthesis Conditions

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom at position 2 is susceptible to nucleophilic substitution, enabling the formation of sulfur- or nitrogen-containing derivatives. For example, reaction with thiosemicarbazide yields hydrazine analogs :

Applications in Pharmaceutical Research

Role in Inhibitor Synthesis

This compound serves as a key intermediate in synthesizing eukaryotic initiation factor 4E (eIF4E) inhibitors, which show promise in cancer therapeutics. For instance, derivatives of 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one disrupt protein-protein interactions critical for tumor growth .

Environmental Considerations

Halogenated organic compounds often persist in ecosystems and may generate toxic degradation products. Proper disposal methods, such as incineration with scrubbers, are advised to minimize environmental release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume